Tacrine hydrochloride monohydrate Tacrine hydrochloride monohydrate Tacrine is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9. It is used in the treatment of Alzheimer's disease. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a member of acridines and an aromatic amine. It is a conjugate base of a tacrine(1+).
A centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. Tacrine has been discontinued for the United States market.
Tacrine is a Cholinesterase Inhibitor. The mechanism of action of tacrine is as a Cholinesterase Inhibitor.
Tacrine is an oral acetylcholinesterase inhibitor previously used for therapy of Alzheimer disease. Tacrine therapy is associated with a very high rate of serum aminotransferase elevations during therapy and has been linked to several instances of clinically apparent, acute liver injury.
Tacrine is only found in individuals that have used or taken this drug. It is a centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine.
A cholinesterase inhibitor that crosses the blood-brain barrier. Tacrine has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders.
Brand Name: Vulcanchem
CAS No.: 206658-92-6
VCID: VC0006661
InChI: InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol

Tacrine hydrochloride monohydrate

CAS No.: 206658-92-6

VCID: VC0006661

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

Tacrine hydrochloride monohydrate - 206658-92-6

Description

Tacrine hydrochloride monohydrate, commonly referred to as tacrine, is a reversible cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer's disease. It was the first drug approved by the U.S. Food and Drug Administration for this purpose. Tacrine is chemically known as 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate, with an empirical formula of C13H14N2- HCl- H2O and a molecular weight of 252.74 .

Mechanism of Action

Tacrine acts as a non-competitive and selective inhibitor of acetylcholinesterase (AChE) in the central nervous system (CNS), thereby increasing the concentration of acetylcholine at cholinergic synapses. This enhances cholinergic function, which is beneficial in Alzheimer's disease due to the deficiency of acetylcholine resulting from the loss of cholinergic neurons . Additionally, tacrine has been shown to modulate other neurotransmitter systems, including muscarinic and nicotinic receptors, and interacts with monoaminergic systems .

Pharmacokinetics

Tacrine is rapidly absorbed with a bioavailability ranging from 10% to 30%, which can be reduced by up to 40% when taken with food . It is approximately 55% bound to plasma proteins and has a volume of distribution of about 349 liters . The plasma half-life is around 2.5 to 3 hours after a single oral dose .

Therapeutic Use

Tacrine is indicated for the palliative treatment of mild to moderate dementia of the Alzheimer's type. It was marketed under the trade name Cognex but has largely been discontinued due to liver toxicity concerns and the introduction of safer alternatives .

Derivatives and Analogues

Research has focused on developing tacrine derivatives with improved efficacy and safety profiles. For instance, modifications such as the introduction of a methoxy substituent have shown enhanced inhibition of AChE compared to tacrine . Additionally, incorporating nitroxides into the tacrine scaffold has yielded compounds with dual antioxidant and cholinesterase inhibitory activities, which could be beneficial in treating Alzheimer's disease .

Biological Activity

Tacrine affects various biological pathways beyond cholinesterase inhibition, including modulation of calcium channels, potassium channels, and neurotransmitter release . Its ability to inhibit high-threshold calcium currents and interact with N-methyl-D-aspartate receptors also contributes to its neuroprotective effects .

Pharmacokinetic Parameters

ParameterValue
Bioavailability10% - 30%
Plasma Protein Binding55%
Volume of Distribution349 ± 193 L
Plasma Half-life2.5 - 3 hours

Solubility

SolventSolubility
Distilled WaterFreely Soluble
0.1N Hydrochloric AcidFreely Soluble
Acetate Buffer (pH 4.0)Freely Soluble
Phosphate Buffer (pH 7.0-7.4)Freely Soluble
MethanolFreely Soluble
DMSOFreely Soluble
EthanolFreely Soluble
Propylene GlycolFreely Soluble
Linoleic AcidSparingly Soluble
PEG 400Sparingly Soluble
CAS No. 206658-92-6
Product Name Tacrine hydrochloride monohydrate
Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
IUPAC Name 1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride
Standard InChI InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2
Standard InChIKey PXGRMZYJAOQPNZ-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Melting Point 183.5 °C
Physical Description Solid
Related CAS 1684-40-8 (hydrochloride)
Solubility 1.36e-01 g/L
Reference [1]. Ahmed M, et al. Inhibition of two different cholinesterases by tacrine. Chem Biol Interact. 2006 Aug 25;162(2):165-71.[2]. Grasing K, et al. Enduring effects of tacrine on cocaine-reinforced behavior: Analysis by conditioned-place preference, temporal separation from drug reward, and reinstatement. Pharmacol Res. 2015 Jul;97:40-7.
PubChem Compound 6420002
Last Modified Sep 12 2023

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